Exatecan

Description

This compound has been used in trials studying the treatment of Sarcoma, Leukemia, Lymphoma, Lung Cancer, and Liver Cancer, among others.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 15 investigational indications.

DX-8951a is hydrochloride & DX-895If is methanesulfonate; this compound mesylate is a synonym for DX-8951f; structure given in first and second source

See also: this compound Mesylate (active moiety of); this compound mesylate anhydrous (active moiety of).

Propriétés

IUPAC Name |

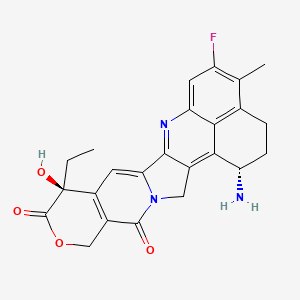

(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O4/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19/h6-7,16,31H,3-5,8-9,26H2,1-2H3/t16-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYVPGLRVWUPMP-FYSMJZIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169061 | |

| Record name | Exatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171335-80-1 | |

| Record name | Exatecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171335-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Exatecan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171335801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exatecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Exatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXATECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC71PP0F89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Exatecan mechanism of action in DNA replication

An In-depth Technical Guide on the Core Mechanism of Action of Exatecan in DNA Replication

Abstract

This compound (DX-8951f) is a potent, semi-synthetic, and water-soluble derivative of camptothecin with significant antineoplastic activity.[1][] Its core mechanism of action is the inhibition of DNA topoisomerase I (TOP1), a critical enzyme that alleviates torsional stress during DNA replication and transcription.[3][4] this compound stabilizes the covalent intermediate formed between TOP1 and DNA, known as the cleavable complex.[][5] This action prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. The collision of the DNA replication fork with these stabilized complexes converts the single-strand breaks into lethal double-strand breaks, ultimately triggering apoptotic cell death.[6][7] Unlike the prodrug irinotecan, this compound does not require enzymatic activation, which may reduce inter-patient variability in clinical settings.[][4] Preclinical studies have consistently demonstrated that this compound possesses greater potency than other camptothecin analogues, including topotecan and SN-38 (the active metabolite of irinotecan).[8][9] This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Topoisomerase I Inhibition

The Role of Topoisomerase I in DNA Replication

DNA topoisomerase I is an essential nuclear enzyme that resolves topological challenges in the DNA double helix during critical cellular processes like replication.[10][11] As the replication fork unwinds DNA, positive supercoiling occurs ahead of it.[10][12] TOP1 relieves this torsional strain by inducing a transient single-strand break in the DNA backbone.[7][13] This process involves a transesterification reaction where an active-site tyrosine residue of TOP1 attacks a DNA phosphodiester bond, forming a covalent 3'-phosphotyrosyl intermediate, commonly referred to as the "cleavable complex".[7][14] This allows the intact DNA strand to rotate around the broken strand, unwinding the DNA. Following this relaxation, TOP1 catalyzes the re-ligation of the broken strand, completing its catalytic cycle and dissociating from the DNA.[12][13]

This compound's Interruption of the TOP1 Catalytic Cycle

This compound and other camptothecin derivatives exert their cytotoxic effects by targeting the TOP1-DNA cleavable complex.[7][15] The planar, multi-ring structure of this compound intercalates into the DNA at the site of the enzyme-mediated nick.[7][14] This binding stabilizes the cleavable complex, physically preventing the TOP1-mediated re-ligation of the single-strand break.[][15] The stabilization of this ternary complex (this compound-TOP1-DNA) is a reversible interaction; however, its persistence is central to the drug's cytotoxic effect.[12][14]

Collision with the DNA Replication Fork and Induction of Apoptosis

The trapping of the TOP1-DNA complex by this compound transforms the transient TOP1-induced single-strand break into a permanent lesion. While single-strand breaks are typically manageable for cellular repair mechanisms, their interaction with the DNA replication machinery leads to more severe damage.[6] When a progressing replication fork encounters the stabilized ternary complex, it results in a "replication run-off," leading to the conversion of the single-strand break into an irreversible and highly cytotoxic double-strand break.[7][15] The accumulation of these double-strand breaks is a potent damage signal that activates cellular DNA damage response pathways, leading to cell cycle arrest, typically in the S and G2 phases, and ultimately initiating programmed cell death (apoptosis).[6][7]

Quantitative Analysis of Potency

This compound has demonstrated significantly higher potency in both enzymatic and cell-based assays compared to other camptothecin derivatives.

Table 1: Comparative IC₅₀ Values for Topoisomerase I Inhibition

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound and other camptothecins against the TOP1 enzyme. Lower values indicate greater potency.

| Compound | IC₅₀ (µM) | Relative Potency Notes | Source(s) |

| This compound (DX-8951f) | 2.2 | - | [16][17] |

| This compound (DX-8951f) | 1.906 | - | [18] |

| SN-38 | Not explicitly stated | This compound is ~3 times more potent than SN-38. | [] |

| Topotecan | Not explicitly stated | This compound is ~10 times more potent than topotecan. | [][8] |

| Camptothecin | Not explicitly stated | This compound is ~20 times more potent than camptothecin. | [] |

Note: IC₅₀ values can vary based on assay conditions. The relative potency provides a consistent comparison.

Table 2: In Vitro Cytotoxicity (GI₅₀) of this compound in Human Cancer Cell Lines

This table presents the mean half-maximal growth inhibition (GI₅₀) concentrations of this compound against various human cancer cell lines, showcasing its broad anti-proliferative activity.

| Cancer Type | Mean GI₅₀ (ng/mL) | Source(s) |

| Breast Cancer | 2.02 | [17] |

| Colon Cancer | 2.92 | [17] |

| Stomach Cancer | 1.53 | [17] |

| Lung Cancer | 0.877 | [17] |

| Lung Cancer (PC-6) | 0.186 | [1][17] |

| Lung Cancer (PC-6/SN2-5) | 0.395 | [1][17] |

Key Experimental Methodologies

Protocol: Topoisomerase I DNA Cleavage Assay

This assay is fundamental for identifying TOP1 inhibitors and quantifying their ability to stabilize the cleavable complex.[3][19]

-

Objective: To measure the accumulation of cleaved DNA fragments resulting from the stabilization of the TOP1-DNA complex by an inhibitor.

-

Methodology:

-

Substrate Preparation: A specific DNA oligonucleotide (e.g., 117 base pairs) is labeled on the 3'-end with a radioactive isotope (e.g., ³²P) or a fluorescent marker.[3]

-

Reaction Setup: Recombinant human TOP1 is incubated with the labeled DNA substrate in a suitable reaction buffer.

-

Inhibitor Addition: Serial dilutions of this compound (or other test compounds) are added to the reaction mixtures. A control reaction is prepared without any inhibitor.[3]

-

Incubation: The mixtures are incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the formation and stabilization of TOP1-DNA cleavage complexes.[20]

-

Reaction Termination: The reaction is stopped by adding a solution containing a strong denaturant like sodium dodecyl sulfate (SDS) to dissociate the TOP1 enzyme from the DNA, leaving the DNA strand broken.[3]

-

Analysis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then visualized using autoradiography (for radioactive labels) or fluorescence imaging.

-

Quantification: The intensity of the bands corresponding to the cleaved DNA fragments is quantified. A stronger band in the presence of the inhibitor indicates more effective stabilization of the cleavable complex.

-

Protocol: In Vitro Cell Viability Assay

This assay determines the cytotoxic effect of this compound on cancer cells.[21][22]

-

Objective: To calculate the concentration of this compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).

-

Methodology:

-

Cell Seeding: Cancer cells of interest are seeded into 96-well plates at an optimized density and allowed to attach overnight.[22]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only.[21]

-

Incubation: The plates are incubated for a period of 72 to 120 hours to allow the compound to exert its effect.[21]

-

Viability Assessment: Cell viability is measured using a commercially available reagent, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[22]

-

Data Analysis: Luminescence is measured with a plate reader. The viability for each concentration is calculated as a percentage relative to the untreated control. A dose-response curve is generated by plotting cell viability against the logarithm of the drug concentration to determine the GI₅₀ value.[21]

-

Protocol: In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.[4][22]

-

Objective: To assess the ability of this compound to inhibit tumor growth in an animal model.

-

Methodology:

-

Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a predetermined average size (e.g., 100-200 mm³). Tumor volume is measured regularly with calipers.[22]

-

Randomization: Mice are randomized into a control group (receiving vehicle) and one or more treatment groups.

-

Drug Administration: this compound is administered to the treatment groups according to a specific dose and schedule (e.g., intravenously, once weekly for three weeks).[22]

-

Monitoring: Tumor volumes and mouse body weights are measured 2-3 times per week. Body weight serves as an indicator of systemic toxicity.[21][22]

-

Endpoint Analysis: The study is concluded when tumors in the control group reach a specified maximum volume or after a set duration. Tumors are excised and weighed.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group.[21]

-

Conclusion

This compound is a highly potent topoisomerase I inhibitor that functions by trapping the enzyme on the DNA, leading to replication-dependent double-strand breaks and subsequent apoptosis.[5][7] Its mechanism of action, which does not require metabolic activation, and its superior potency compared to earlier camptothecin derivatives, underscore its significant potential as a chemotherapeutic agent.[][4] The detailed understanding of its interaction with the TOP1-DNA complex and the cellular consequences provides a strong foundation for its continued investigation in oncology, both as a standalone agent and as a cytotoxic payload in antibody-drug conjugates.[23][24]

References

- 1. This compound (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy this compound (DX8951) from Supplier InvivoChem [invivochem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Role of Topoisomerase 1 and 2 in DNA Replication [biosmartnotes.com]

- 11. Roles of eukaryotic topoisomerases in transcription, replication and genomic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Very Long-acting this compound and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ar.iiarjournals.org [ar.iiarjournals.org]

- 15. What is the mechanism of Camptothecin? [synapse.patsnap.com]

- 16. This compound | Topoisomerase | TargetMol [targetmol.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. selleckchem.com [selleckchem.com]

- 19. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. drugtargetreview.com [drugtargetreview.com]

- 24. benchchem.com [benchchem.com]

The Synthesis and Purification of Exatecan Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan mesylate, a potent topoisomerase I inhibitor, is a critical component in the development of next-generation antibody-drug conjugates (ADCs). Its complex hexacyclic structure necessitates a multi-step synthetic process, followed by rigorous purification to achieve the high purity required for therapeutic applications. This technical guide provides an in-depth overview of the chemical synthesis and purification of this compound mesylate, consolidating information from various established routes. It includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflow and its mechanism of action.

Introduction

This compound is a second-generation camptothecin analog designed to improve upon the antitumor efficacy and stability of its predecessors.[1] It exhibits greater stability of its active lactone form and is effective against multi-drug resistant cells.[1] These properties make this compound a valuable cytotoxic payload for targeted cancer therapies. The synthesis of this compound mesylate can be accomplished through various strategies, primarily categorized as linear and convergent approaches.[1][2] This guide will detail a well-documented linear synthetic pathway and discuss purification methodologies.

Chemical Synthesis

The synthesis of this compound mesylate is a complex undertaking that can be approached through different strategic routes. Both linear and convergent syntheses have been successfully employed.

Linear Synthesis Approach

A common linear synthesis strategy begins with readily available starting materials and builds the molecule in a stepwise fashion. One such documented route starts from 2-fluorotoluene.[3][4]

Synthesis Workflow

Caption: A generalized workflow for the linear synthesis of this compound.

Experimental Protocols:

Step 1: Friedel-Crafts Acylation [1][3][4]

-

Reaction: 2-fluorotoluene (I) is acylated with succinic anhydride (II) in the presence of aluminum chloride (AlCl₃).

-

Procedure: To a stirred solution of 2-fluorotoluene in a suitable solvent such as dichloromethane, add aluminum chloride at 0 °C. Succinic anhydride is then added portion-wise while maintaining the temperature. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid. The product, 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid (III), is then extracted using an organic solvent like ethyl acetate.

Step 2: Ketone Reduction [1][3]

-

Reaction: The ketone in compound (III) is reduced.

-

Procedure: Dissolve 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid (III) in a solvent like ethanol. Add a palladium on carbon (Pd/C) catalyst. The mixture is hydrogenated in a Parr apparatus under hydrogen gas (e.g., 50 psi) for 4-6 hours. The catalyst is removed by filtration through Celite to yield the arylbutyric acid (IV).

Step 3: Subsequent Transformations [3][4] The resulting arylbutyric acid (IV) undergoes a series of transformations including:

-

Esterification: Conversion to the methyl ester (V) using thionyl chloride in methanol.

-

Nitration: Aromatic ring nitration with potassium nitrate and sulfuric acid to yield the nitro derivative (VI).

-

Hydrolysis: Basic hydrolysis of the methyl ester to the corresponding carboxylic acid (VII).

-

Intramolecular Cyclization: Cyclization in hot polyphosphoric acid to form the tetralone (VIII).

-

Further Modifications: A sequence of reduction, dehydration, hydrogenation, protection, oxidation, and functionalization steps eventually leads to a key intermediate amino ketone (XVII).

Step 4: Condensation and Cyclization [4]

-

Reaction: The amino ketone intermediate (XVII) is condensed with a trione (XIX) in refluxing toluene to produce the hexacyclic core of this compound (XX) as a diastereomeric mixture.

Step 5: Final Deprotection and Mesylate Salt Formation [4][5]

-

Reaction: The protecting groups are removed, often under acidic conditions. For instance, an acetamido group can be hydrolyzed using methanesulfonic acid.

-

Procedure: A suspension of the N-acetylated this compound precursor in a mixture of 2-methoxyethanol, water, and ethyl cyclohexane is refluxed with methanesulfonic acid for 8 hours. After cooling and separation of layers, the aqueous layer is concentrated.

Convergent Synthesis Approach

A convergent synthesis involves the preparation of key intermediates separately, which are then combined to form the final product.[1][2] This approach can be more efficient and allows for greater flexibility. The final steps often involve the condensation of an advanced amino-tetralone intermediate with a pyranoindolizine trione, similar to the final steps of the linear synthesis.

Purification

The purification of this compound mesylate is crucial to remove impurities, including starting materials, byproducts, and diastereomers.[6] A multi-step purification process is typically employed.

Purification Workflow

Caption: A typical workflow for the purification of this compound mesylate.

Experimental Protocol: [5]

-

Initial Precipitation: The concentrated reaction mixture is heated to 40°C, and methanol is added dropwise. The mixture is stirred for 2 hours, and the precipitated crystals are filtered and washed with methanol.

-

Decolorization: The obtained crystals are dissolved in a mixture of water, methanol, and methanesulfonic acid. Activated charcoal is added, and the mixture is stirred. Cellulose powder is then added, and stirring is continued before filtering to remove insoluble matter.

-

Crystallization: The filtrate is heated to 40°C, and methanol is added dropwise over approximately one hour. After stirring for 2 hours, the precipitated crystals are filtered and washed with methanol.

-

Recrystallization: The crystals are suspended in a mixture of ethanol and water and refluxed for 1.5 hours. After cooling to room temperature and stirring, the precipitated crystals are filtered and washed with ethanol.

-

Drying and Humidification: The obtained crystals are dried under reduced pressure at 40°C and then humidified in air with 40% relative humidity to yield the dihydrate form of this compound mesylate.

For challenging separations, particularly of diastereomers, preparative High-Performance Liquid Chromatography (HPLC) may be employed.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for representative steps in the synthesis and purification of this compound mesylate.

Table 1: Synthesis Reaction Parameters

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time |

| Friedel-Crafts Acylation | 2-Fluorotoluene, Succinic Anhydride | AlCl₃ | Dichloromethane | 0°C to RT | 12-16 h |

| Ketone Reduction | 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid | H₂, Pd/C | Ethanol | RT | 4-6 h |

| Deprotection/Hydrolysis | N-acetylated this compound precursor | Methanesulfonic Acid | 2-Methoxyethanol, Water, Ethyl cyclohexane | Reflux | 8 h |

Table 2: Purification Parameters and Yield

| Step | Solvents | Temperature | Time | Yield |

| Initial Precipitation | Methanol | 40°C | 2 h | - |

| Crystallization | Methanol | 40°C | 2 h | - |

| Recrystallization | Ethanol, Water | Reflux, then RT | 1.5 h, then 30 min | 43% |

Analytical Characterization

The purity and identity of this compound mesylate are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing purity.[7] A typical system might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer.

-

Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS is used to confirm the molecular weight of the final product and any intermediates.[8]

-

¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure of the compound.[7]

Table 3: Analytical Methods for this compound Characterization

| Technique | Purpose | Typical Conditions |

| HPLC | Purity assessment | Column: C18; Mobile Phase: Acetonitrile/Phosphate Buffer; Detection: UV |

| LC/MS | Molecular weight confirmation | Ionization: Electrospray (ESI+) |

| ¹H NMR | Structural confirmation | Consistent with the expected structure |

Mechanism of Action

This compound functions by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1] By stabilizing the covalent complex between the enzyme and DNA, this compound leads to DNA strand breaks and ultimately, cell death.

Topoisomerase I Inhibition by this compound

Caption: Mechanism of Topoisomerase I inhibition by this compound.

Conclusion

The synthesis of this compound mesylate is a challenging yet well-documented process that is fundamental to the development of novel cancer therapeutics. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development. The detailed synthetic and purification workflows, along with the mechanistic insights, provide a clear understanding of the chemical and biological aspects of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2025024697A1 - Intermediates for synthesizing this compound mesylate - Google Patents [patents.google.com]

- 3. Portico [access.portico.org]

- 4. This compound mesilate, DX-8951f, DX-8951(free base)-药物合成数据库 [drugfuture.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. file.leyan.com [file.leyan.com]

- 8. benchchem.com [benchchem.com]

Exatecan as a camptothecin analog for cancer research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951f) is a potent, semi-synthetic, and water-soluble analog of camptothecin, a naturally occurring quinoline alkaloid.[1][2] As a topoisomerase I inhibitor, this compound has demonstrated significant antineoplastic activity in a wide range of preclinical and clinical studies.[2][3] Its enhanced potency and favorable pharmacological properties compared to earlier camptothecin derivatives have positioned it as a valuable compound in oncology research, notably as the cytotoxic payload in the antibody-drug conjugate (ADC), trastuzumab deruxtecan.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical and clinical data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting the nuclear enzyme topoisomerase I (TOP1).[3] TOP1 plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA double helix. It achieves this by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then resealing the breaks.

The mechanism of this compound's action can be summarized in the following steps:

-

Stabilization of the TOP1-DNA Cleavable Complex: this compound intercalates at the interface of the TOP1-DNA complex, stabilizing it and preventing the re-ligation of the single-strand break.[5]

-

Formation of Double-Strand Breaks: The collision of the DNA replication machinery with these stabilized "cleavable complexes" leads to the conversion of the single-strand breaks into irreversible and cytotoxic double-strand breaks (DSBs).[4]

-

Induction of DNA Damage Response and Apoptosis: The accumulation of DSBs triggers a cellular DNA Damage Response (DDR), leading to cell cycle arrest and the subsequent activation of apoptotic pathways, ultimately resulting in programmed cell death.[5][6]

Data Presentation

In Vitro Potency of this compound and Comparators

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound and other camptothecin analogs across various human cancer cell lines. Lower values indicate higher potency.

| Compound | Cell Line | Cancer Type | IC50 (nM) | GI50 (ng/mL) | Reference(s) |

| This compound | MOLT-4 | Acute Lymphoblastic Leukemia | 4.1 | - | [5] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.1 | - | [5] | |

| DU145 | Prostate Cancer | 4.1 | - | [5] | |

| DMS114 | Small Cell Lung Cancer | 10.5 | - | [5] | |

| Breast Cancer Panel | Breast Cancer | - | 2.02 (mean) | [3] | |

| Colon Cancer Panel | Colon Cancer | - | 2.92 (mean) | [3] | |

| Stomach Cancer Panel | Stomach Cancer | - | 1.53 (mean) | [3] | |

| Lung Cancer Panel | Lung Cancer | - | 0.877 (mean) | [3] | |

| SN-38 | MOLT-4 | Acute Lymphoblastic Leukemia | 22.8 | - | [5] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 16.2 | - | [5] | |

| DU145 | Prostate Cancer | 22.9 | - | [5] | |

| DMS114 | Small Cell Lung Cancer | 13.7 | - | [5] | |

| Topotecan | MOLT-4 | Acute Lymphoblastic Leukemia | 13.9 | - | [5] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 13.8 | - | [5] | |

| DU145 | Prostate Cancer | 14.5 | - | [5] | |

| DMS114 | Small Cell Lung Cancer | 11.8 | - | [5] |

Preclinical and Clinical Pharmacokinetics of this compound

Pharmacokinetic parameters of this compound have been characterized in both preclinical models and human clinical trials.

| Parameter | Value | Species/Study Population | Reference(s) |

| Elimination Half-life | ~8 hours | Patients with metastatic breast carcinoma | [1] |

| Plasma Clearance | ~1.4 L/h/m² | Patients with metastatic breast carcinoma | [1] |

| Volume of Distribution | ~12 L/m² | Patients with metastatic breast carcinoma | [1] |

| Metabolism | Hepatic Cytochrome P450 (CYP3A4 and CYP1A2) | Preclinical and Clinical Data | [2] |

| Excretion | Predominantly Fecal | Preclinical Data | [1] |

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer

-

This compound (or other test compounds) dissolved in DMSO

-

5x Stop Buffer/Gel Loading Dye

-

Agarose

-

TAE Buffer

-

Ethidium Bromide

-

Distilled water

Procedure:

-

Prepare a reaction mixture containing 10x Topoisomerase I Assay Buffer, supercoiled plasmid DNA, and distilled water.

-

Add the desired concentration of this compound (or DMSO as a vehicle control) to the reaction tubes.

-

Initiate the reaction by adding a predetermined amount of human topoisomerase I enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding the Stop Buffer/Gel Loading Dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA isoforms.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Interpretation: A potent inhibitor will result in a higher proportion of supercoiled DNA compared to the control, where the DNA will be mostly in the relaxed form.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses a compound's ability to inhibit cell proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the diluted compounds to the respective wells. Include untreated control wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 or GI50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line for implantation

-

This compound formulated for intravenous (i.v.) administration

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound intravenously at predetermined doses and schedules. The control group receives the vehicle solution.

-

Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size or at a specified time point.

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the antitumor efficacy of this compound.

Mandatory Visualizations

Caption: Mechanism of Topoisomerase I inhibition by this compound.

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Caption: Experimental workflow for an in vivo xenograft study.

References

- 1. DX-8951f: summary of phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. benchchem.com [benchchem.com]

- 4. TOP1 inhibition induces bifurcated JNK/MYC signaling that dictates cancer cell sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TOP1-DNA trapping by this compound and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of Exatecan and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951) is a potent, semi-synthetic, and water-soluble analog of the natural alkaloid camptothecin.[1][2] It functions as a topoisomerase I inhibitor, a crucial enzyme involved in DNA replication and transcription, thereby exhibiting significant antineoplastic activity.[3][4] The development of this compound and its derivatives has marked a significant advancement in oncology, addressing limitations of earlier camptothecin analogs such as poor water solubility and unpredictable toxicities.[1] This guide provides a comprehensive overview of the structural analysis, mechanism of action, and preclinical evaluation of this compound and its derivatives, with a particular focus on their pivotal role as payloads in antibody-drug conjugates (ADCs).

Core Structure and Derivatives

This compound is a hexacyclic compound and a structural analog of camptothecin.[1][5] Its chemical formula is C24H22FN3O4, with a molar mass of 435.455 g·mol−1.[5] A key structural feature essential for its topoisomerase I inhibitory activity is the intact lactone ring.[1]

The primary driver for the development of this compound derivatives has been their application as cytotoxic payloads in ADCs.[6] These derivatives are structurally modified to allow for conjugation to a linker and monoclonal antibody, enabling targeted delivery to cancer cells. A prominent derivative is deruxtecan (DXd), which is the payload in the successful ADC, trastuzumab deruxtecan (Enhertu).[7][8] The synthesis of these derivatives can be complex, sometimes involving an F-ring and a second chiral center, which complicates the process.[8][9]

Structure-Activity Relationship

Extensive structure-activity relationship (SAR) studies on camptothecin analogs have demonstrated that modifications at specific positions on the five-ring system can significantly influence potency and pharmacological properties. For this compound, its hexacyclic structure and specific substitutions are key to its enhanced activity.[1] The stability of the lactone ring is crucial, as the open-ring form is significantly less active.[8][9] In derivatives like DXd, an additional F-ring helps to stabilize the structure, leading to greater stability and increased cytotoxicity.[8][9]

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (ng/mL) |

| Breast Cancer | Solid Tumor | 2.02[1] |

| Colon Cancer | Solid Tumor | 2.92[1] |

| Stomach Cancer | Solid Tumor | 1.53[1] |

| Lung Cancer | Solid Tumor | 0.88[1] |

| Other Neoplasms | Solid Tumor | 4.33[1] |

Data from a study of cytotoxic effects against 32 human cancer cell lines after 72 hours of treatment.[1]

Table 2: Comparative Potency of Topoisomerase I Inhibitors

| Compound | Relative Potency vs. Topotecan | Relative Potency vs. SN-38 |

| This compound | 28x more active | 6x more active |

| SN-38 | - | - |

| Topotecan | - | - |

Based on in vitro experiments using various solid tumor cell lines.[4]

Table 3: Pharmacokinetics of this compound in Humans

| Parameter | Mean Value |

| Clearance | 2.28 L/h/m²[10] |

| Volume of Distribution | 18.2 L/m²[10] |

| Elimination Half-life | 7.9 h[10] |

Data from a Phase II study in patients with advanced non-small cell lung cancer.[10]

Experimental Protocols

Topoisomerase I DNA Cleavage Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[1]

Methodology:

-

Substrate Preparation: A DNA oligonucleotide, for instance, a 117 base pair fragment, is labeled at the 3'-end with a radioactive or fluorescent marker.[3]

-

Reaction Mixture: Recombinant human topoisomerase I is incubated with the labeled DNA substrate in a suitable reaction buffer.[3]

-

Drug Incubation: this compound or its derivatives are added to the reaction mixture at various concentrations. A control reaction without the drug is run in parallel.[3]

-

Incubation: The reaction mixtures are incubated at 37°C for 30 minutes to allow for the formation of TOP1-DNA cleavage complexes.[1][3]

-

Reaction Termination: The reaction is stopped by adding a solution containing a protein denaturant, such as SDS.[3]

-

Analysis: The resulting DNA fragments are separated by size using polyacrylamide gel electrophoresis (PAGE).[3]

-

Interpretation: A potent inhibitor will result in a higher proportion of supercoiled DNA and a lower proportion of relaxed DNA compared to the control.[1]

Cell Viability (Cytotoxicity) Assay

This assay quantifies the effect of a compound on the proliferation of cancer cells.[3]

Methodology:

-

Cell Seeding: Cancer cells (e.g., DU145, MOLT-4) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[3]

-

Drug Treatment: The cells are treated with a range of concentrations of this compound or its derivatives for a specified period, typically 72 hours.[1][3]

-

Viability Assessment: Cell viability is determined using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[3]

-

Data Analysis: Luminescence is measured using a microplate reader. The results are plotted as the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).[1][3]

Visualizations

Caption: Mechanism of action of this compound as a topoisomerase I inhibitor.

Caption: A typical workflow for assessing the in vitro cytotoxicity of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase II study of this compound mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Exatecan-Based ADC Payloads

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have revolutionized the field of oncology by combining the target specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A critical component in the design of an effective ADC is the payload. Exatecan, a potent, semi-synthetic derivative of camptothecin, has emerged as a highly promising payload for the development of next-generation ADCs.[1][2] Its parent compound, camptothecin, was first isolated from the bark of the Camptotheca acuminata tree and showed significant anticancer activity. However, its clinical utility was limited by poor water solubility and adverse effects.[2] This led to the development of more soluble and potent derivatives, including this compound (DX-8951).[2]

This compound offers several advantages as an ADC payload, including high potency, the ability to overcome multidrug resistance, and a notable "bystander effect," where the payload can diffuse from the target cell to kill neighboring antigen-negative cancer cells.[3][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound-based ADC payloads.

Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of this compound is the nuclear enzyme DNA topoisomerase I (TOP1).[1][2] TOP1 plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA helix. It achieves this by creating transient single-strand breaks in the DNA, allowing it to unwind, and then resealing the breaks.[2]

This compound exerts its cytotoxic effects by stabilizing the covalent complex formed between topoisomerase I and DNA, known as the TOP1-DNA cleavage complex (TOP1cc).[1][2] By binding to this complex, this compound prevents the re-ligation of the DNA strand.[2] The accumulation of these stabilized TOP1cc leads to single-strand DNA breaks. When a replication fork collides with these stabilized complexes, it results in the formation of irreversible double-strand DNA breaks.[3][5] This extensive DNA damage triggers a cellular DNA damage response (DDR), which, if the damage is beyond repair, ultimately leads to programmed cell death (apoptosis).[3][5]

The inhibitory effect of this compound on topoisomerase I is significantly higher than that of other camptothecin derivatives like SN-38 (the active metabolite of irinotecan) and topotecan.[2]

Signaling Pathway of this compound-Induced Apoptosis

The DNA double-strand breaks induced by this compound activate a complex signaling cascade that culminates in apoptosis. The following diagram illustrates the key steps in this pathway.

Caption: Signaling pathway of this compound leading to apoptosis.

Synthesis of this compound and Derivatives

The synthesis of this compound is a multi-step process that can be achieved through either a linear or a convergent strategy.[5] While specific synthetic routes are often proprietary, the general approaches are well-documented.

Linear Synthesis

A linear synthesis approach typically starts from simpler aromatic compounds and builds the hexacyclic core of this compound step-by-step.[5] An example of a linear synthesis approach involves the following key transformations:

-

Friedel-Crafts acylation: Reaction of 2-fluorotoluene with succinic anhydride to form a key keto-acid intermediate.[5][6]

-

Reduction and Esterification: The ketone is reduced, and the carboxylic acid is esterified.[5][6]

-

Nitration and Cyclization: Aromatic nitration followed by intramolecular cyclization to form the tetralone core.[6]

-

Further functionalization and ring formation: A series of reactions to introduce the remaining functional groups and construct the complete hexacyclic ring system.[6]

Convergent Synthesis

A convergent synthesis strategy involves the preparation of two or more key intermediates, which are then combined in the later stages of the synthesis to form the final molecule.[5][7] This approach can be more efficient for complex molecules as it allows for the parallel synthesis of different fragments, potentially leading to a higher overall yield.[7][8] For this compound, a convergent approach might involve the synthesis of a substituted aminotetralone intermediate and a tricyclic lactone intermediate, which are then condensed to form the core structure of this compound.[9][10]

Caption: A generalized workflow for the synthesis of this compound.

Quantitative Data on this compound and its Derivatives

The potency of this compound and its derivatives is a key factor in their selection as ADC payloads. The following tables summarize comparative in vitro cytotoxicity data and available pharmacokinetic parameters.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Comparators

| Cell Line | Cancer Type | This compound IC50 (nM) | DXd IC50 (nM) | SN-38 IC50 (nM) | Reference |

| MOLT-4 | Acute Lymphoblastic Leukemia | ~0.1 | Not Reported | ~1 | [11] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.1 | Not Reported | ~5 | [11] |

| DU145 | Prostate Cancer | ~0.2 | Not Reported | ~10 | [11] |

| DMS114 | Small Cell Lung Cancer | ~0.05 | Not Reported | ~2.5 | [11] |

| SK-BR-3 | Breast Cancer | Subnanomolar | 0.04 | Not Reported | [11] |

| COLO205 | Colon Cancer | Subnanomolar | ~1-10 | ~1-10 | [11] |

Lower IC50 values indicate higher potency.

Table 2: In Vitro Cytotoxicity of a HER2-Targeting this compound-ADC

| Cell Line | HER2 Status | Free this compound IC50 (nM) | This compound-ADC (DAR ~8) IC50 (nM) | Reference |

| SK-BR-3 | Positive | Subnanomolar | 0.41 ± 0.05 | [12][13] |

| MDA-MB-468 | Negative | Subnanomolar | > 30 | [12][13] |

Table 3: Pharmacokinetic Parameters of Patritumab Deruxtecan (HER3-DXd)

| Analyte | Parameter | Value (Unit) | Reference |

| DXd-conjugated antibody | Clearance (CL) | 0.133 (L/h) | [14] |

| Steady-state volume of distribution (Vss) | 3.68 (L) | [14] | |

| Unconjugated DXd (payload) | Clearance (CL) | 0.0164 (L/h) | [14] |

| Volume of distribution (V) | 4.26 (L) | [14] |

Pharmacokinetic parameters can vary based on the specific ADC construct, dose, and patient population.

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of this compound-based ADCs. The following sections provide methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (Luminescence-Based)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

This compound-based ADC, unconjugated antibody, and free this compound drug-linker

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

-

Drug Treatment: Prepare serial dilutions of the this compound-based ADC, control ADC, and free drug-linker in complete culture medium. A typical concentration range is from 0.01 nM to 1000 nM. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include untreated cells as a negative control and wells with medium only as a blank.[1]

-

Incubation: Incubate the plates for an appropriate period (e.g., 72-144 hours) at 37°C in a 5% CO2 incubator.[3][5]

-

Viability Assessment: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

-

Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[3]

In Vitro Bystander Effect Assay (Co-culture Method)

This assay measures the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive cell line

-

Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

96-well plates

-

This compound-based ADC

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed a mixed population of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate. The ratio of antigen-positive to antigen-negative cells can be varied (e.g., 1:1, 1:3).[16]

-

ADC Treatment: Treat the co-culture with serial dilutions of the this compound-ADC. Include a non-targeting ADC as a control.

-

Incubation: Incubate the plate for 72-120 hours.[16]

-

Viability Assessment: Measure the viability of the antigen-negative cells by quantifying the GFP signal using a fluorescence plate reader or by flow cytometry to distinguish and quantify the viability of each cell population.[16]

-

Data Analysis: The percentage of dead antigen-negative cells in the presence of antigen-positive cells and the ADC, corrected for any non-specific killing by the ADC on antigen-negative cells alone, represents the bystander killing effect.[16]

In Vivo Tumor Growth Inhibition Study

This assay evaluates the anti-tumor efficacy of an this compound-based ADC in a xenograft mouse model.

Materials:

-

Immunodeficient mice

-

Human cancer cell line for tumor implantation

-

This compound-based ADC, vehicle control, and isotype control ADC

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.[3]

-

Drug Administration: Administer the this compound-ADC, vehicle control, and isotype control ADC to the respective groups, typically via intravenous injection. Dosing can be a single administration or multiple doses over a period.[4]

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week to assess efficacy and toxicity.[3]

-

Endpoint and Data Analysis: The study is typically concluded when tumors in the control group reach a maximum predetermined size. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[17]

Preclinical Development Workflow for this compound-Based ADCs

The preclinical development of an this compound-based ADC follows a structured workflow to ensure a thorough evaluation of its efficacy and safety before clinical translation.

Caption: A typical preclinical development workflow for an this compound-based ADC.

Conclusion

This compound and its derivatives have established themselves as a highly potent and effective class of payloads for antibody-drug conjugates. Their robust mechanism of action, superior potency compared to other camptothecin analogs, and the ability to induce a significant bystander effect make them ideal candidates for targeting a variety of solid tumors.[11][18] The successful clinical development and approval of this compound-based ADCs like trastuzumab deruxtecan underscore the immense therapeutic potential of this payload class.[16] Continued research and development in linker technology and novel ADC constructs will further expand the application of this compound-based payloads in oncology, offering new hope for cancer patients.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Portico [access.portico.org]

- 7. Convergent synthesis - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]

- 10. WO2025024697A1 - Intermediates for synthesizing this compound mesylate - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of Optimized this compound-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. A Very Long-acting this compound and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hoeford.com [hoeford.com]

- 18. benchchem.com [benchchem.com]

Navigating the Challenges of Exatecan's Water Solubility: An In-depth Technical Guide for Drug Formulation

For researchers, scientists, and drug development professionals, overcoming the limited aqueous solubility of the potent topoisomerase I inhibitor, Exatecan, is a critical hurdle in harnessing its full therapeutic potential. This technical guide provides a comprehensive overview of the water solubility of this compound and its more soluble salt form, this compound Mesylate, detailing quantitative data, experimental methodologies for solubility determination, and strategies for formulation enhancement.

This compound, a semi-synthetic derivative of camptothecin, exhibits significant antineoplastic activity. However, its clinical development and application are hampered by its inherently low water solubility. This guide delves into the physicochemical properties of this compound, offering insights and practical protocols for its effective formulation.

Quantitative Solubility Data

The aqueous solubility of this compound is a key parameter influencing its formulation development. While this compound free base is practically insoluble in water, its mesylate salt shows improved, albeit still limited, solubility. The following tables summarize the available quantitative solubility data for both forms.

| Compound | Solvent | Solubility | Conditions |

| This compound (Free Base) | Water | Insoluble | - |

| DMSO | 2 mg/mL | Requires warming | |

| This compound Mesylate | Water | 8 mg/mL | Requires sonication and warming |

| Water | 10 mg/mL | Requires heating to 60°C | |

| DMSO | 12.5 mg/mL | Use of fresh, moisture-free DMSO is recommended; sonication may be required.[1] |

Table 1: Solubility of this compound and this compound Mesylate in Various Solvents.

Factors Influencing this compound's Solubility

The solubility of this compound is significantly influenced by several factors, most notably pH. Like other camptothecin analogs, this compound contains a lactone ring that is essential for its antitumor activity. This ring is susceptible to pH-dependent hydrolysis.

-

pH: In acidic conditions, the equilibrium favors the closed, active lactone form of this compound. As the pH increases towards neutral and alkaline conditions, the lactone ring undergoes reversible hydrolysis to form the inactive, open-ring carboxylate form. This carboxylate form is generally more water-soluble. However, for therapeutic efficacy, maintaining the closed lactone ring is crucial.[2]

Experimental Protocols for Solubility Determination

Accurate determination of this compound's solubility is fundamental for formulation design. Two common methods for assessing solubility are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound or this compound Mesylate in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Serially dilute the stock solution in a 96-well plate.

-

Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, PBS) to each well.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader to detect the point of precipitation. The highest concentration that remains clear is determined as the kinetic solubility.[3]

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

-

Addition of Compound: Add an excess amount of solid this compound or this compound Mesylate to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at various pH values).

-

Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]

Strategies to Enhance this compound's Water Solubility for Formulation

Several formulation strategies can be employed to overcome the solubility challenges of this compound and develop effective drug delivery systems.

pH Adjustment

Formulating this compound in an acidic solution (pH 3-5) can enhance its solubility while maintaining the stability of the active lactone ring. Upon administration and dilution in the physiological environment (pH 7.4), the drug may precipitate, potentially forming a depot at the injection site.

Co-solvents

The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of hydrophobic drugs. For preclinical studies, a common approach is to dissolve this compound in DMSO and then dilute it in a vehicle containing co-solvents like polyethylene glycol 300 (PEG300) and polysorbate 80 (Tween 80).

Liposomal Formulations

Encapsulating this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer, can improve its solubility, stability, and pharmacokinetic profile. The hydrophobic nature of this compound allows for its incorporation into the lipid bilayer of the liposome.

Workflow for Liposomal Encapsulation of this compound:

Caption: A generalized workflow for the preparation of this compound-loaded liposomes.

Antibody-Drug Conjugates (ADCs)

This compound is a potent payload for ADCs, which are targeted therapies that deliver cytotoxic agents directly to cancer cells. The conjugation of this compound to a monoclonal antibody can improve its overall solubility and delivery characteristics.

Workflow for this compound-ADC Production:

Caption: A simplified workflow for the production of an this compound-based antibody-drug conjugate.

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme that plays a crucial role in DNA replication and transcription.

Caption: The signaling pathway of this compound-mediated Topoisomerase I inhibition, leading to apoptosis.

Conclusion

The limited water solubility of this compound presents a significant challenge in its development as a therapeutic agent. However, a thorough understanding of its physicochemical properties, coupled with advanced formulation strategies, can unlock its full potential. By employing techniques such as pH adjustment, co-solvents, liposomal encapsulation, and ADC technology, researchers can develop effective and clinically viable this compound-based therapies for the treatment of cancer. This guide provides a foundational framework for scientists and drug development professionals to navigate the complexities of this compound formulation and contribute to the advancement of this promising anticancer agent.

References

Exatecan's Role in Inhibiting Topoisomerase I in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan (DX-8951f) is a potent, semi-synthetic, and water-soluble camptothecin analogue that has demonstrated significant antineoplastic activity against a broad range of solid tumors. Its primary mechanism of action is the inhibition of DNA topoisomerase I (TOP1), a critical nuclear enzyme responsible for relieving torsional stress in DNA during replication and transcription. This compound stabilizes the covalent complex between TOP1 and DNA, known as the TOP1 cleavage complex (TOP1cc), which leads to the accumulation of single-strand DNA breaks. The collision of the DNA replication machinery with these stabilized complexes results in the formation of irreversible double-strand breaks, triggering cell cycle arrest and apoptosis. Preclinical studies have consistently shown that this compound is significantly more potent than other clinical TOP1 inhibitors, such as topotecan and SN-38, the active metabolite of irinotecan. This technical guide provides an in-depth overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated cellular pathways and experimental workflows.

Core Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting and stabilizing the TOP1-DNA cleavage complex. The catalytic cycle of TOP1 involves the following steps:

-

Non-covalent Binding: TOP1 binds to supercoiled DNA.

-

Cleavage: TOP1 introduces a transient single-strand break in the DNA backbone by forming a covalent bond between a tyrosine residue in the enzyme's active site and the 3'-phosphate end of the cleaved DNA strand.

-

Strand Rotation: The intact DNA strand passes through the break, relieving torsional stress.

-

Religation: TOP1 re-ligates the cleaved DNA strand, and the enzyme is released.

This compound intercalates at the interface of the TOP1-DNA complex, preventing the religation step. This trapping of the TOP1cc leads to an accumulation of single-strand breaks. When a DNA replication fork encounters this stabilized complex, it results in a double-strand break, a highly cytotoxic lesion that can lead to cell death if not repaired.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound in Solid Tumor Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for this compound in various solid tumor cell lines.

| Cell Line | Cancer Type | This compound IC50/GI50 | Reference |

| Breast Cancer (Mean) | Breast Cancer | 2.02 ng/mL (GI50) | |

| Colon Cancer (Mean) | Colon Cancer | 2.92 ng/mL (GI50) | |

| Gastric Cancer (Mean) | Gastric Cancer | 1.53 ng/mL (GI50) | |

| Lung Cancer (Mean) | Lung Cancer | 0.88 ng/mL (GI50) | |

| DMS114 | Small Cell Lung Cancer | 0.28 nM (IC50) | |

| DU145 | Prostate Cancer | 0.30 nM (IC50) |

Table 2: Comparative Potency of this compound and Other Topoisomerase I Inhibitors

This compound has demonstrated superior potency compared to other clinically used camptothecin derivatives.

| Cell Line | Cancer Type | This compound IC50 (nM) | SN-38 IC50 (nM) | Topotecan IC50 (nM) | Reference |

| MOLT-4 | Acute Leukemia | 0.23 | 12.0 | 27.2 | |

| CCRF-CEM | Acute Leukemia | 0.26 | 13.5 | 33.7 | |

| DMS114 | Small Cell Lung Cancer | 0.28 | 2.8 | 15.1 | |

| DU145 | Prostate Cancer | 0.30 | 3.1 | 10.6 |

Table 3: Pharmacokinetic Parameters of this compound in Patients with Advanced Solid Malignancies

The pharmacokinetic profile of this compound has been evaluated in several Phase I clinical trials.

| Dosing Schedule | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (L/h/m²) | Terminal Half-life (h) | Reference |

| 30-min IV infusion daily for 5 days | Dose-dependent | Dose-dependent | ~2.1 | ~9.5 | |

| Weekly 30-min IV infusion | Dose-dependent | Dose-dependent | ~2.0 | ~8.0 | |

| Protracted 21-day CIVI | 6.88 - 19.41 (Css) | Not Applicable | 1.39 | Not Applicable |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; CIVI: Continuous intravenous infusion; Css: Steady-state concentration.

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This assay directly measures the enzymatic activity of TOP1 and its inhibition by this compound.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable reaction buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, and 5% glycerol).

-

Enzyme Addition: Add purified human topoisomerase I to the reaction mixture.

-

Inhibitor Incubation: Add varying concentrations of this compound or a vehicle control to the reaction mixtures and incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. The inhibition of TOP1 activity is observed as a decrease in the amount of relaxed DNA.

Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Rapid Approach to DNA Adduct Recovery (RADAR) Assay

This assay is used to detect and quantify the formation of TOP1-DNA covalent complexes in cells.

Methodology:

-

Cell Treatment: Treat cells with this compound or a control for a specified time (e.g., 30 minutes).

-

Cell Lysis and DNA/Protein Precipitation: Lyse the cells in a chaotropic salt and detergent solution to separate DNA and covalently bound proteins from free proteins. Precipitate the DNA and protein-DNA complexes with ethanol.

-

Sample Application: Resuspend the pellet and apply the samples to a nitrocellulose membrane using a slot blot apparatus.

-

Immunodetection: Probe the membrane with a primary antibody specific for topoisomerase I, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: Detect the chemiluminescent signal, which is proportional to the amount of TOP1 covalently bound to the DNA.

Signaling Pathways and Visualizations

This compound's Mechanism of Action and Induction of DNA Damage

The following diagram illustrates the core mechanism of this compound in stabilizing the TOP1-DNA cleavage complex, leading to DNA damage.

initial in-vitro evaluation of Exatecan on cancer cell lines

An In-Depth Technical Guide to the Initial In-Vitro Evaluation of Exatecan on Cancer Cell Lines

Introduction

This compound (DX-8951f) is a potent, water-soluble, semi-synthetic derivative of camptothecin, a natural alkaloid with significant antineoplastic activity.[1][2][3] As a highly effective inhibitor of DNA topoisomerase I (TOP1), this compound is a cornerstone in the development of targeted cancer therapies, particularly as the cytotoxic payload in advanced antibody-drug conjugates (ADCs).[2][3] Preclinical studies have consistently shown that this compound exhibits greater potency compared to other clinically used TOP1 inhibitors, such as topotecan and SN-38 (the active metabolite of irinotecan).[1] This technical guide provides a comprehensive overview of the initial in-vitro evaluation of this compound, detailing its mechanism of action, quantitative cytotoxicity data, and key experimental protocols.

Core Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of this compound is the nuclear enzyme DNA topoisomerase I, which is essential for relieving DNA topological stress during replication and transcription.[2] TOP1 introduces a transient single-strand break in the DNA backbone, forming a covalent intermediate known as the "cleavable complex".[2] this compound exerts its cytotoxic effect by binding to and stabilizing this TOP1-DNA cleavable complex.[1][2] The planar structure of the drug intercalates into the DNA at the site of the single-strand break, preventing the religation of the broken DNA strand.[2]

This trapping of the cleavable complex leads to collisions with the DNA replication machinery, resulting in the conversion of single-strand breaks into permanent double-strand DNA breaks.[3][4][5] The accumulation of these double-strand breaks activates the DNA Damage Response (DDR) pathways, leading to cell cycle arrest, typically in the G2/M phase, and ultimately, the induction of apoptosis (programmed cell death).[4][6]

Data Presentation: In-Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines, with IC50 values often in the picomolar to low nanomolar range.[7] It is significantly more potent than other clinical TOP1 inhibitors like Topotecan and SN-38.[7]

| Cell Line | Cancer Type | This compound IC50/GI50 (nM) | SN-38 IC50 (nM) | Topotecan IC50 (nM) | Reference |

| MOLT-4 | Acute Leukemia | 0.23 | 12.0 | 27.2 | [1] |

| CCRF-CEM | Acute Leukemia | 0.26 | 13.5 | 33.7 | [1] |

| DMS114 | Small Cell Lung Cancer | 0.28 | 2.8 | 15.1 | [1] |

| DU145 | Prostate Cancer | 0.30 | 3.1 | 10.6 | [1] |

| SK-BR-3 | Breast Cancer | ~0.41 | Not Reported | Not Reported | [6][8] |

| MDA-MB-468 | Breast Cancer | >30 | Not Reported | Not Reported | [6][8] |

| Breast (Mean) | Breast Cancer | 2.02 ng/mL (GI50) | Not Available | Not Available | [9] |

| Colon (Mean) | Colon Cancer | 2.92 ng/mL (GI50) | Not Available | Not Available | [9] |

| Stomach (Mean) | Stomach Cancer | 1.53 ng/mL (GI50) | Not Available | Not Available | [9] |

| Lung (Mean) | Lung Cancer | 0.88 ng/mL (GI50) | Not Available | Not Available | [9] |

Disclaimer: IC50 and GI50 values can vary between studies due to different experimental conditions.

Experimental Protocols

The determination of IC50 and GI50 values for this compound is typically performed using in-vitro cytotoxicity assays. The following are detailed methodologies for commonly employed assays.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. TOP1-DNA trapping by this compound and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aacrjournals.org [aacrjournals.org]

Preclinical Pharmacokinetic Profile of Free Exatecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic properties of free exatecan in key preclinical species: mice, rats, and dogs. The information presented is curated from a variety of preclinical studies to support researchers, scientists, and drug development professionals in their understanding of this potent topoisomerase I inhibitor.

Executive Summary

This compound (DX-8951f) is a potent, third-generation topoisomerase I inhibitor. Understanding its pharmacokinetic profile is crucial for the design and interpretation of non-clinical and clinical studies. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and provides visualizations of the experimental workflows. Preclinical studies have primarily utilized intravenous administration to characterize the disposition of free this compound.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of free this compound in mice, rats, and dogs following intravenous administration. It is important to note that the lactone form of this compound is the active moiety, and its concentration is often measured alongside the total drug (lactone + carboxylate forms).

Table 1: Pharmacokinetic Parameters of Free this compound in Mice

| Parameter | Value | Species/Strain | Dosing | Reference |

| Half-Life (t½) | ~20-30 min (lactone) | Rodents | Intravenous | [1] |

| Clearance (CL) | Data not available in a consolidated format | |||